molecular formula C18H18N4O2 B2592262 1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(m-tolyl)urea CAS No. 1021112-56-0

1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(m-tolyl)urea

Cat. No.: B2592262
CAS No.: 1021112-56-0
M. Wt: 322.368
InChI Key: JFMWAZWLMKYDMV-UHFFFAOYSA-N
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Description

1-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(m-tolyl)urea is a synthetic organic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-ones

Preparation Methods

The synthesis of 1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(m-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through a condensation reaction between a suitable pyridine derivative and a urea derivative under acidic or basic conditions.

    Introduction of the dimethyl groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the m-tolyl group: This step often involves a nucleophilic substitution reaction where the m-tolyl group is introduced using a suitable aryl halide and a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(m-tolyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Biology: It is used in biological assays to study its effects on cellular processes and pathways.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(m-tolyl)urea involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(m-tolyl)urea can be compared with other similar compounds, such as:

    Pyrido[1,2-a]pyrimidin-4-ones: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Urea derivatives: Compounds with similar urea functional groups but different aromatic or heterocyclic substituents.

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical reactivity and biological activity compared to other related compounds.

Properties

IUPAC Name

1-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-11-6-4-8-14(10-11)20-18(24)21-15-13(3)19-16-12(2)7-5-9-22(16)17(15)23/h4-10H,1-3H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMWAZWLMKYDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=C(N=C3C(=CC=CN3C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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